2-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide, fluoro, and methoxy groups would likely have a significant impact on the compound’s three-dimensional structure and its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide and methoxy groups could affect its solubility in different solvents, while the fluoro group could influence its reactivity .Scientific Research Applications
Electrophilic Fluorination Agents
N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been introduced as a novel electrophilic fluorinating reagent. Its steric demand improves enantioselectivity in fluorination reactions, particularly in the cinchona alkaloid-catalyzed enantioselective fluorination of silylenol ether, enhancing product selectivity significantly compared to N-fluorobenzenesulfonimide (NFSI) (Yasui et al., 2011).
Cyclooxygenase Inhibitors
A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has shown selective and potent inhibition of cyclooxygenase-2 (COX-2), highlighting their potential in developing anti-inflammatory agents. Fluorine substitution on the benzenesulfonamide moiety, coupled with an electron-donating group, yielded compounds with notable COX-2 selectivity and potency, contributing to new leads in COX-2 inhibitor development (Pal et al., 2003).
Zinc(II) Detection Fluorophores
Research into zinc(II) specific fluorophores, crucial for studying intracellular Zn^2+ levels, has led to the development of compounds like 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide. These compounds, along with their derivatives, have been synthesized and analyzed for their fluorescence characteristics and Zn^2+ complexation, contributing to our understanding of zinc's biological roles (Kimber et al., 2001).
Novel Copolymers and Crystal Structures
The synthesis and characterization of novel copolymers and crystal structures involving substituted benzenesulfonamide derivatives have been explored. Studies have detailed the preparation, polymerization, and structural analysis of these compounds, contributing to materials science and engineering applications. For example, novel copolymers with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates and their thermal decomposition analysis offer insights into the design of new polymeric materials (Kharas et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-21-13-7-5-6-12(10-13)15(22-2)11-18-23(19,20)16-9-4-3-8-14(16)17/h3-10,15,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYWWPUDYDUICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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